molecular formula C22H22N6O B560023 (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1022150-12-4

(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B560023
M. Wt: 386.45
InChI Key: GPSQYTDPBDNDGI-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the CAS Number: 1022150-12-4. It has a molecular weight of 386.461. This compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, it’s worth noting that the compound is available for purchase, indicating that its synthesis is achievable1.



Molecular Structure Analysis

The InChI code for this compound is 1S/C22H22N6O/c23-21-19-20 (15-8-10-18 (11-9-15)29-17-6-2-1-3-7-17)27-28 (22 (19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2, (H2,23,25,26)/t16-/m1/s11.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results.



Physical And Chemical Properties Analysis

This compound is a solid at room temperature1. Its purity is listed as 98%1.


Scientific Research Applications

  • Acetylcholinesterase and Carbonic Anhydrase Inhibition : N-alkylated pyrazolo[3,4‐d]pyrimidine analogs, a category to which the compound belongs, have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and the human carbonic anhydrase (hCA) isoforms. These compounds have shown inhibitory activities with Ki values in the nanomolar range, suggesting potential applications in treating diseases where these enzymes are implicated (Aydin, Anil, & Demir, 2021).

  • Antibacterial Properties : Pyrazolo[3,4-d]pyrimidin-4-amines have been synthesized and evaluated for their antibacterial activity. This research highlights the potential of these compounds in developing new antibacterial agents (Rahmouni et al., 2014).

  • Biological Activity of Hybrid Compounds : A hybrid compound featuring the pyrazolo[3,4-d]pyrimidine structure has been synthesized and is noted for its promising biological activity. This underscores the versatility and potential of such compounds in various biological applications (Noh, Kim, & Song, 2020).

  • Cancer Research : Research on pyrazolo[3,4-d]pyrimidine derivatives has shown that they possess anti-proliferative activities and inhibit CDK9, a protein involved in cancer progression. This suggests their potential application in cancer therapy (Lukasik et al., 2012).

  • Inhibition of mTOR Kinase : The compound has shown potential as an inhibitor of the mammalian target of rapamycin (mTOR) kinase, a key player in cell growth, metabolism, and angiogenesis. This points to its potential application in cancer therapy and research (Nowak et al., 2009).

Safety And Hazards

Future Directions

The future directions or applications for this compound are not specified in the search results. However, it’s worth noting that the compound is available for purchase, which suggests it may have potential uses in research or industry1.


Please note that this information is based on the available data and may not be exhaustive. For a more comprehensive understanding, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSQYTDPBDNDGI-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

1022150-12-4
Record name Ibrutinib N-desacryloyl impurity
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022150124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IBRUTINIB N-DESACRYLOYL IMPURITY
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR6GN4MC2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate (700 mg, 1.44 mmol, 1.00 equiv) in dichloromethane (100 mL) and trifluoroacetic acid (20 mL) was stirred at room temperature for 12 h. The reaction mixture was concentrated under vacuum to yield 580 mg of crude 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a yellow oil.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Citations

For This Compound
2
Citations
X Li, A Wang, K Yu, Z Qi, C Chen, W Wang… - Journal of Medicinal …, 2015 - ACS Publications
FLT3-ITD mutant has been observed in about 30% of AML patients and extensively studied as a drug discovery target. On the basis of the structure of PCI-32765 (ibrutinib), a BTK …
Number of citations: 30 pubs.acs.org
D Dobrovolsky - 2018 - search.proquest.com
Advances in chemical biology provide immense benefits to human health through the discovery of new medicines and new scientific tools to study disease. I have contributed to the …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.